6,8-Dichloro-2-methylimidazo[1,2-a]pyridine
Overview
Description
6,8-Dichloro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of chlorine atoms at the 6th and 8th positions and a methyl group at the 2nd position of the imidazo[1,2-a]pyridine ring system.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 6,8-dichloro-2-methylimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Analysis
Biochemical Properties
6,8-Dichloro-2-methylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules such as DNA and proteins. This binding can lead to the inhibition or activation of enzyme activity, changes in gene expression, and alterations in protein function . For instance, the compound can bind to the DNA helix, causing structural changes that affect the binding of transcription factors and other regulatory proteins . Additionally, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxicities . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur . High doses of this compound have been associated with toxic effects such as liver damage, oxidative stress, and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity, toxicity, and overall biological effects . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into the nucleus, where it can interact with DNA and nuclear proteins . The distribution of this compound within tissues can also influence its overall biological effects and toxicity .
Subcellular Localization
The subcellular localization of this compound is a critical factor that affects its activity and function. The compound can be targeted to specific cellular compartments through various mechanisms, including post-translational modifications and targeting signals . For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of the compound within specific organelles can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,6-dichloropyridine with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6th and 8th positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 2nd position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6,8-Dichloro-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antituberculosis agent.
Biological Research: Used as a probe to study the interactions of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for the development of novel pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its antituberculosis activity.
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: Used in medicinal chemistry for its antimicrobial properties.
Uniqueness
6,8-Dichloro-2-methylimidazo[1,2-a]pyridine is unique due to the presence of two chlorine atoms, which enhance its reactivity and potential for further functionalization. This structural feature distinguishes it from other imidazo[1,2-a]pyridine derivatives and contributes to its diverse range of applications in scientific research and industry .
Properties
IUPAC Name |
6,8-dichloro-2-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYDSOZBFMMMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine in the development of new antibacterial agents?
A: this compound serves as a crucial starting material for synthesizing a diverse range of imidazo[1,2-a]pyridine derivatives. [] The research highlights its versatility by demonstrating its use in creating compounds with pyridine, thiazole, and pyrazole moieties. These modifications are significant because they introduce structural diversity, potentially leading to enhanced antibacterial activity and addressing the growing challenge of antibiotic resistance.
Q2: How does the incorporation of thiazole rings into the this compound scaffold impact antibacterial activity?
A: The research explicitly states that incorporating thiazole rings into the this compound structure led to compounds with "remarkable antibacterial activities." [] While the exact mechanism of action is not detailed within this specific study, the presence of the thiazole ring likely influences the molecule's interaction with bacterial targets, potentially enhancing its binding affinity or interfering with essential bacterial processes. Further investigation into the structure-activity relationship of these thiazole-containing derivatives could provide valuable insights for developing more potent antibacterial agents.
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